2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)acetic acid
CAS No.: 914630-14-1
Cat. No.: VC5038349
Molecular Formula: C10H10BrNO3S
Molecular Weight: 304.16
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 914630-14-1 |
|---|---|
| Molecular Formula | C10H10BrNO3S |
| Molecular Weight | 304.16 |
| IUPAC Name | 2-[2-(3-bromoanilino)-2-oxoethyl]sulfanylacetic acid |
| Standard InChI | InChI=1S/C10H10BrNO3S/c11-7-2-1-3-8(4-7)12-9(13)5-16-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) |
| Standard InChI Key | QTVXJTMTMLWPBV-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Br)NC(=O)CSCC(=O)O |
Introduction
Key Findings
2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)acetic acid (CAS: 914630-14-1) is a brominated aromatic compound with a molecular weight of 304.16 g/mol. Characterized by a carbamoyl-linked sulfanylacetic acid moiety, its structural uniqueness lies in the integration of a 3-bromophenyl group, which may influence electronic and steric properties. Despite its well-defined physicochemical profile, no peer-reviewed literature or patent data exists for this compound, highlighting a gap in applied research.
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a central acetic acid backbone modified by a sulfanyl group and a 3-bromophenylcarbamoyl substituent. The molecular formula is C₁₀H₁₀BrNO₃S, with the following key structural identifiers:
Substituent Effects
The 3-bromophenyl group introduces steric bulk and electron-withdrawing characteristics, potentially affecting reactivity and intermolecular interactions. The sulfanyl (-S-) bridge between the carbamoyl and acetic acid groups may facilitate hydrogen bonding or metal coordination .
Physicochemical Properties
Molecular and Spectral Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 304.16 g/mol | |
| Exact Mass | 302.956476 Da | |
| Monoisotopic Mass | 302.956476 Da | |
| Predicted CCS (Ų) | 145.1 ([M-H]⁻ adduct) |
Collision cross-section (CCS) values, predicted via computational methods, suggest moderate molecular size and polarity, with variations depending on adduct formation (e.g., [M+H]+: 145.7 Ų, [M+Na]+: 146.3 Ų) .
Solubility and Stability
Synthetic Pathways and Challenges
Hypothesized Routes
While no documented synthesis exists for this compound, analogous sulfanylacetic acid derivatives are typically synthesized via:
-
Nucleophilic substitution: Reaction of 3-bromophenyl isocyanate with thioglycolic acid derivatives.
-
Thiol-ene coupling: Michael addition between mercaptoacetic acid and acrylamide intermediates.
The lack of patent or literature precedents (as noted in ) suggests synthetic challenges, such as steric hindrance from the 3-bromo substituent or instability of intermediates.
Biological and Industrial Relevance
Research Gaps
No in vitro or in vivo studies have been published, leaving biological activity and toxicity profiles entirely unexplored. Comparative analysis with similar compounds (Table 1) underscores the need for targeted research.
Table 1: Comparison with Structurally Similar Compounds
| Compound Name | Key Differences | Known Applications |
|---|---|---|
| 2-(Methylsulfanyl)acetic acid | Lacks aromatic substituent | Flavoring agent |
| 2-[(4-Nitrophenyl)sulfanyl]acetic acid | Nitro group instead of bromine | Enzyme inhibition studies |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume